![molecular formula C12H22N2O2 B1394502 8-(Boc-amino)-3-azabicyclo[3.2.1]octane CAS No. 198210-17-2](/img/structure/B1394502.png)
8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Overview
Description
8-(Boc-amino)-3-azabicyclo[3.2.1]octane, also known as Endo-3-amino-8-boc-8-azabicyclo[3.2.1]octane, is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . Its IUPAC name is tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .
Molecular Structure Analysis
The InChI code for 8-(Boc-amino)-3-azabicyclo[3.2.1]octane is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8-,9+,10- . This indicates the presence of a bicyclic structure with an amino group and a carboxylate group.Physical And Chemical Properties Analysis
8-(Boc-amino)-3-azabicyclo[3.2.1]octane has a molecular weight of 226.32 . It is recommended to be stored in a refrigerator .Scientific Research Applications
Drug Discovery
2-Azabicyclo[3.2.1]octanes, which include “8-(Boc-amino)-3-azabicyclo[3.2.1]octane”, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . Their unique structure makes them a challenging scaffold to acquire, but they have been applied as key synthetic intermediates in several total syntheses .
Synthesis of Cytisine-like Alkaloids
The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier . This plant is employed in traditional Chinese herbal medicine, and these compounds exhibited high affinity for α4β2 neuronal nicotinic acetylcholine receptor .
Inhibitory Action on Cellular Uptake
The bicyclo[3.2.1]octane amino acid, which includes “8-(Boc-amino)-3-azabicyclo[3.2.1]octane”, has shown inhibitory action on the cellular uptake of known system-specific amino acids . It proved more reactive than the bicycloheptane analogue with the Na±independent amino acid transport system of the test cells .
Biomass Valorization
Researchers are also working on the valorization of biomass-derived compounds through photochemical transformations . The “8-(Boc-amino)-3-azabicyclo[3.2.1]octane” could potentially be used in this area of research.
Palladium-Catalyzed Reactions
There is ongoing research on palladium-catalyzed reactions of aziridines . Given the structural similarities, “8-(Boc-amino)-3-azabicyclo[3.2.1]octane” could potentially be used in these reactions.
Development of New Synthetic Methodologies
The unique structure of “8-(Boc-amino)-3-azabicyclo[3.2.1]octane” makes it a potential candidate for the development of new synthetic methodologies . Researchers are focusing on flow chemistry, synthesis of bioactive molecules, and total synthesis .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYUNZXSGVNMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Boc-amino)-3-azabicyclo[3.2.1]octane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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